molecular formula C18H26O4 B14547703 Dicyclohex-2-en-1-yl hexanedioate CAS No. 62144-60-9

Dicyclohex-2-en-1-yl hexanedioate

Cat. No.: B14547703
CAS No.: 62144-60-9
M. Wt: 306.4 g/mol
InChI Key: QYVCTCXXOBEQHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dicyclohex-2-en-1-yl hexanedioate is an organic compound with the molecular formula C18H26O4. It is a diester derived from hexanedioic acid and cyclohex-2-en-1-ol. This compound is known for its unique structure, which includes two cyclohexene rings connected by a hexanedioate linker. It is used in various chemical and industrial applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dicyclohex-2-en-1-yl hexanedioate can be synthesized through the esterification of hexanedioic acid with cyclohex-2-en-1-ol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale esterification processes. The reactants, hexanedioic acid and cyclohex-2-en-1-ol, are mixed in the presence of a catalyst and heated to promote the reaction. The product is then purified through distillation or recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Dicyclohex-2-en-1-yl hexanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of cyclohex-2-en-1-one and hexanedioic acid.

    Reduction: Formation of cyclohex-2-en-1-yl hexanol.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Dicyclohex-2-en-1-yl hexanedioate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of polymers, resins, and plasticizers.

Mechanism of Action

The mechanism of action of dicyclohex-2-en-1-yl hexanedioate involves its interaction with various molecular targets. The ester groups can undergo hydrolysis to release hexanedioic acid and cyclohex-2-en-1-ol, which can further participate in biochemical pathways. The compound’s reactivity is influenced by the presence of the cyclohexene rings, which can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-one: A related compound with a similar cyclohexene structure but lacking the ester groups.

    Hexanedioic acid, di-2-cyclohexen-1-yl ester: Another diester with similar properties but different substituents.

Uniqueness

Dicyclohex-2-en-1-yl hexanedioate is unique due to its specific combination of cyclohexene rings and hexanedioate linker, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various applications, distinguishing it from other similar compounds.

Properties

CAS No.

62144-60-9

Molecular Formula

C18H26O4

Molecular Weight

306.4 g/mol

IUPAC Name

dicyclohex-2-en-1-yl hexanedioate

InChI

InChI=1S/C18H26O4/c19-17(21-15-9-3-1-4-10-15)13-7-8-14-18(20)22-16-11-5-2-6-12-16/h3,5,9,11,15-16H,1-2,4,6-8,10,12-14H2

InChI Key

QYVCTCXXOBEQHH-UHFFFAOYSA-N

Canonical SMILES

C1CC=CC(C1)OC(=O)CCCCC(=O)OC2CCCC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.